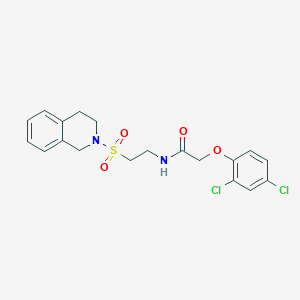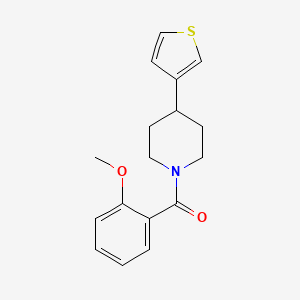![molecular formula C22H26N2O2S B2623035 4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane CAS No. 1797347-80-8](/img/structure/B2623035.png)
4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane is a complex organic compound that features a morpholine ring, a benzoyl group, and a thiazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane typically involves multi-step organic reactions. One common method starts with the preparation of 4-(morpholin-4-yl)benzoyl chloride, which is then reacted with 7-phenyl-1,4-thiazepane under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzoylmorpholine: Shares the benzoyl and morpholine groups but lacks the thiazepane ring.
4-(4-Morpholinyl)benzoic acid: Contains the morpholine and benzoyl groups but differs in its overall structure.
4-(Morpholin-4-yl)benzylamine: Similar in having the morpholine group but differs in the rest of the structure.
Uniqueness
4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(4-morpholin-4-ylphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c25-22(19-6-8-20(9-7-19)23-12-15-26-16-13-23)24-11-10-21(27-17-14-24)18-4-2-1-3-5-18/h1-9,21H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVCDAIXSUPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2622954.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2622957.png)
![1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2622958.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2622959.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2622963.png)



![tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B2622967.png)


